molecular formula C9H8FNO3 B8196357 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol

6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol

Cat. No. B8196357
M. Wt: 197.16 g/mol
InChI Key: RVLZJXALQVGIDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol is a useful research compound. Its molecular formula is C9H8FNO3 and its molecular weight is 197.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol involves the conversion of 2-nitrobenzaldehyde to 6-Fluoro-4-nitro-1H-indene-2-carbaldehyde, followed by a reduction and cyclization reaction to form the final product.

Starting Materials
2-nitrobenzaldehyde, fluorine gas, sodium borohydride, acetic acid, sodium acetate, ethanol, sulfuric acid, sodium nitrite, sodium hydroxide, wate

Reaction
Step 1: Nitration of 2-nitrobenzaldehyde with nitric acid and sulfuric acid to form 6-nitro-2-nitrobenzaldehyde, Step 2: Reduction of 6-nitro-2-nitrobenzaldehyde with sodium borohydride in acetic acid to form 6-amino-2-nitrobenzaldehyde, Step 3: Diazotization of 6-amino-2-nitrobenzaldehyde with sodium nitrite and hydrochloric acid to form 6-nitro-2-nitrobenzenediazonium chloride, Step 4: Reaction of 6-nitro-2-nitrobenzenediazonium chloride with fluorine gas in the presence of sodium acetate in ethanol to form 6-Fluoro-4-nitro-1H-indene-2-carbaldehyde, Step 5: Reduction of 6-Fluoro-4-nitro-1H-indene-2-carbaldehyde with sodium borohydride in ethanol to form 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol

properties

IUPAC Name

6-fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO3/c10-7-4-5-2-1-3-6(5)8(9(7)12)11(13)14/h4,12H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLZJXALQVGIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C(=C2C1)[N+](=O)[O-])O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol

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